molecular formula C19H13ClN4O4 B2355812 N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 865287-13-4

N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No. B2355812
CAS RN: 865287-13-4
M. Wt: 396.79
InChI Key: UTZPYYQOHPPOOO-UHFFFAOYSA-N
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Description

N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a useful research compound. Its molecular formula is C19H13ClN4O4 and its molecular weight is 396.79. The purity is usually 95%.
BenchChem offers high-quality N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Activity

The 1,3,4-oxadiazole moiety, which is a part of this compound, has been associated with significant antiviral properties. Research indicates that derivatives of this class can inhibit the replication of certain viruses, making them potential candidates for the development of new antiviral drugs .

Antitubercular Agents

Compounds with the 1,3,4-oxadiazole ring have shown promising activity against Mycobacterium tuberculosis . The electronic distribution across the nitro-substituted heteroaromatic ring attached to the amide group is believed to play a role in this activity. Ongoing studies are focused on exploring the mechanism by which these compounds inhibit cell growth, with the aim of developing novel antitubercular agents .

Mechanism of Action

Target of Action

It is known that the compound has been tested againstMycobacterium tuberculosis cell lines , suggesting that it may target proteins or enzymes essential for the growth and survival of this bacterium.

Mode of Action

The exact mode of action of this compound is currently under investigation . The activities of similar compounds can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This suggests that the compound might interact with its targets through electronic interactions, possibly leading to inhibition of the target’s function.

Biochemical Pathways

Given its antitubercular activity , it is plausible that it interferes with pathways essential for the growth and survival of Mycobacterium tuberculosis

Result of Action

The compound has demonstrated activity against Mycobacterium tuberculosis cell lines . This suggests that the compound’s action results in the inhibition of the growth of these cells.

Action Environment

Factors such as pH, temperature, and presence of other molecules could potentially influence its action

properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN4O4/c20-13-5-1-12(2-6-13)18-22-23-19(28-18)21-17(27)11-3-7-14(8-4-11)24-15(25)9-10-16(24)26/h1-8H,9-10H2,(H,21,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTZPYYQOHPPOOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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